molecular formula C17H26N2O3S B7691431 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide

Cat. No.: B7691431
M. Wt: 338.5 g/mol
InChI Key: FZYZZYVMAYTFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide, also known as CXS, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial, antifungal, and antiviral properties. CXS has shown promising results in various studies, making it a potential candidate for future drug development.

Mechanism of Action

The mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. This compound has also been found to reduce seizures in animal models of epilepsy. In addition, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide in lab experiments is that it has been extensively studied and has shown promising results in various studies. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. In addition, more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to study its safety and efficacy in humans. In addition, more studies are needed to determine the optimal dosage and administration of this compound. Finally, more research is needed to determine the potential side effects of this compound and how to mitigate them.

Synthesis Methods

The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide involves the reaction of N-ethylpropanamide with cyclohexylsulfonyl chloride and 4-aminophenyl. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-ethylpropanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, antinociceptive, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-ethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-18-17(20)13-10-14-8-11-16(12-9-14)23(21,22)19-15-6-4-3-5-7-15/h8-9,11-12,15,19H,2-7,10,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYZZYVMAYTFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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